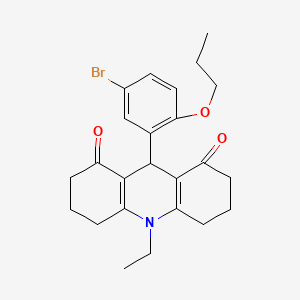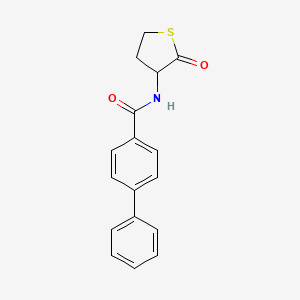![molecular formula C10H11NO4S B5085533 2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)
2-[(1-carboxypropyl)thio]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-carboxypropyl)thio]nicotinic acid, also known as CPNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPNA is a derivative of nicotinic acid, which is a form of vitamin B3. CPNA is a thionated derivative of nicotinic acid, meaning that it contains a sulfur atom in place of one of the oxygen atoms in the carboxylic acid group. This modification has been shown to enhance the biological activity of the compound.
作用机制
The mechanism of action of 2-[(1-carboxypropyl)thio]nicotinic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 2-[(1-carboxypropyl)thio]nicotinic acid has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(1-carboxypropyl)thio]nicotinic acid has been shown to have a variety of biochemical and physiological effects in cells and animals. These include:
- Activation of the AMPK pathway, which can lead to increased glucose uptake and fatty acid oxidation in cells.
- Inhibition of the NF-kappaB pathway, which can reduce inflammation and immune responses.
- Induction of apoptosis in cancer cells.
- Protection against oxidative stress and DNA damage.
- Improvement of cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-[(1-carboxypropyl)thio]nicotinic acid is that it is a relatively small and simple molecule, which makes it relatively easy to synthesize and study. 2-[(1-carboxypropyl)thio]nicotinic acid has also been shown to have low toxicity in animal studies, which is important for potential therapeutic applications. One limitation of 2-[(1-carboxypropyl)thio]nicotinic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
未来方向
There are several potential future directions for research on 2-[(1-carboxypropyl)thio]nicotinic acid. These include:
- Further investigation of the molecular mechanisms underlying the effects of 2-[(1-carboxypropyl)thio]nicotinic acid, which could lead to the development of more targeted therapies.
- Exploration of the potential therapeutic applications of 2-[(1-carboxypropyl)thio]nicotinic acid in other areas, such as metabolic disorders and cardiovascular disease.
- Investigation of the pharmacokinetics and pharmacodynamics of 2-[(1-carboxypropyl)thio]nicotinic acid in animals and humans, which could provide important information for potential clinical trials.
合成方法
2-[(1-carboxypropyl)thio]nicotinic acid can be synthesized through a multi-step process starting from nicotinic acid. The first step involves the conversion of nicotinic acid into 2-bromo-3-carboxypropyl nicotinic acid. This intermediate is then reacted with sodium thiosulfate to produce 2-[(1-carboxypropyl)thio]nicotinic acid.
科学研究应用
2-[(1-carboxypropyl)thio]nicotinic acid has been investigated for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a common factor in many diseases, and 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to have anti-inflammatory effects. In neurological research, 2-[(1-carboxypropyl)thio]nicotinic acid has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1-carboxypropylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-7(10(14)15)16-8-6(9(12)13)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZHLLXDWNLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=C(C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![N-{3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}-2,2-dimethylpropanamide](/img/structure/B5085474.png)
![3-(2-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5085475.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5085480.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)

![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)
![methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate](/img/structure/B5085502.png)


![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)